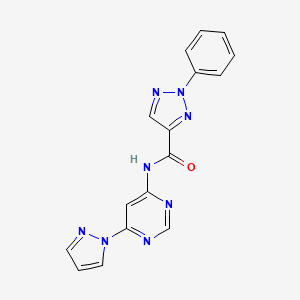
N-(4-ethoxyphenyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide, also known as EPPC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- Research has focused on synthesizing derivatives of pyrimidines with substituted phenyl groups to evaluate their analgesic and anti-inflammatory properties. One study achieved this by cyclization of certain formamidine in the presence of dry HCl, followed by nucleophilic substitution. This process yielded compounds that were more potent than standard drugs, with very low ulcer indexes for the potent compounds (Chhabria, Bhatt, Raval, & Oza, 2007).
Antiviral Applications
- Further investigation into piperidine-4-yl-aminopyrimidines has led to the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1. The synthesis and evaluation of N-phenyl piperidine analogs yielded compounds with potent activity against both wild-type HIV-1 and a range of NNRTI-resistant mutant viruses (Tang et al., 2010).
Cancer Research
- The discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors represents a significant advancement in cancer research. One analog demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model after oral administration, leading to its advancement into phase I clinical trials (Schroeder et al., 2009).
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-2-30-20-10-8-19(9-11-20)27-24(29)18-12-14-28(15-13-18)22-16-23(26-17-25-22)31-21-6-4-3-5-7-21/h3-11,16-18H,2,12-15H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVREJYCLHLFOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-nitrobenzamide](/img/structure/B2845626.png)
![N-(2-carbamoylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2845627.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)methanesulfonamide](/img/structure/B2845628.png)
![2-(benzylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2845630.png)
![1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2845631.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-1-phenylbutane-1,3-dione](/img/structure/B2845634.png)



![Benzo[d][1,3]dioxol-5-yl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2845641.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2845643.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2845644.png)
